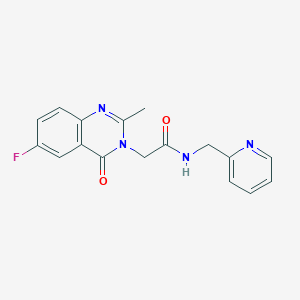
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with a fluoro group, a methyl group, and an acetamide moiety linked to a pyridine ring. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, 6-fluoro-2-methyl-4-oxoquinazoline can be prepared by reacting 6-fluoro-2-methylanthranilic acid with formamide under heating conditions.
-
Introduction of the Acetamide Moiety: : The acetamide group can be introduced by reacting the quinazolinone intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
-
Attachment of the Pyridine Ring: : The final step involves the nucleophilic substitution reaction between the acetamide intermediate and 2-pyridinemethanamine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone core, forming corresponding carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
-
Substitution: : The fluoro group on the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide has shown potential as an inhibitor of certain enzymes and receptors. It is often studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a candidate for the treatment of various diseases, including cancer, due to its ability to interfere with specific molecular targets involved in disease progression.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in drugs or as intermediates in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the quinazolinone core, along with the acetamide and pyridine moieties, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to alterations in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide: Lacks the fluoro and methyl groups, which may affect its biological activity and binding properties.
6-fluoro-2-methyl-4-oxoquinazoline: A simpler structure without the acetamide and pyridine moieties, used as an intermediate in synthesis.
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure with a chloro group instead of a fluoro group, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluoro group in 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-ylmethyl)acetamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The combination of the quinazolinone core with the acetamide and pyridine moieties provides a unique scaffold for drug design and development, offering opportunities for the creation of novel therapeutics with specific biological activities.
Properties
Molecular Formula |
C17H15FN4O2 |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H15FN4O2/c1-11-21-15-6-5-12(18)8-14(15)17(24)22(11)10-16(23)20-9-13-4-2-3-7-19-13/h2-8H,9-10H2,1H3,(H,20,23) |
InChI Key |
JVCBRXPDUDXNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















